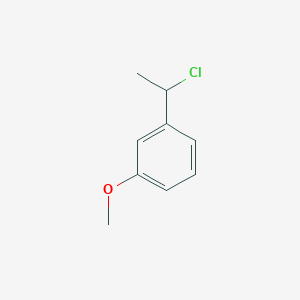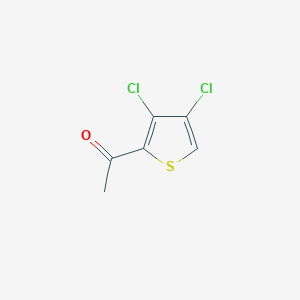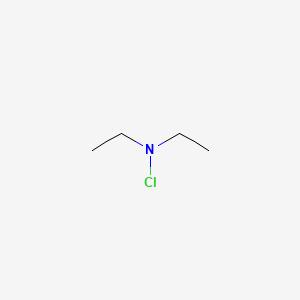
1-(1-Chloroethyl)-3-methoxybenzene
Übersicht
Beschreibung
1-(1-Chloroethyl)-3-methoxybenzene, also known as 1-Chloroethyl-3-methoxybenzene or CMMB, is an organic compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments. CMMB is a colorless, volatile liquid with a pungent odor. It is an alkyl halide, consisting of a single chlorine atom attached to an ethyl group, with a methoxy group attached to a benzene ring. It is an important reagent in organic synthesis and is used in a variety of applications, including the synthesis of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction and Environmental Pollutants
1-(1-Chloroethyl)-3-methoxybenzene, a derivative of methoxybenzene, has been studied in the context of electrochemical reduction. McGuire et al. (2016) investigated the electrochemical reduction of methoxychlor, a pesticide closely related to methoxybenzene, at carbon and silver cathodes. They found that this process leads to the cleavage of carbon-chlorine bonds and helps in understanding the behavior of environmental pollutants (McGuire & Peters, 2016). Additionally, another study by McGuire et al. (2016) focused on the catalytic reduction of methoxychlor using nickel(I) salen, contributing to the understanding of environmental pollutant processing (McGuire, Hansen, Karty & Peters, 2016).
Atmospheric and Environmental Studies
Methoxybenzene compounds, including its derivatives, have been studied for their environmental impact. For example, Seitz & Ram (2000) discovered that volatile methoxybenzene compounds, which may include derivatives like 1-(1-Chloroethyl)-3-methoxybenzene, were found in off-odor grains and could indicate environmental contamination (Seitz & Ram, 2000). In another study, Führer & Ballschmiter (1998) analyzed bromochloromethoxybenzenes in the marine troposphere, highlighting the mixed biogenic and anthropogenic origin of such compounds (Führer & Ballschmiter, 1998).
Chemical Synthesis and Reactions
In the field of chemical synthesis, the kinetics of reactions involving methoxybenzene derivatives are of interest. Wang et al. (2010) studied the kinetics of reactions between trichlorobenzene and sodium methoxide, which is relevant to understanding the behavior of methoxybenzene derivatives in various chemical processes (Wang, Liu, Zhu & Jing, 2010).
Molecular Structure Studies
The molecular structure of derivatives like 1-(1-Chloroethyl)-3-methoxybenzene is also a subject of research. Harder et al. (1989) investigated the structure of 1-lithio-2-methoxybenzene, providing insights into the structural characteristics of such compounds (Harder, Boersma, Brandsma, Mier & Kanters, 1989).
Safety And Hazards
As with any chemicals, proper precautions should be taken while handling them. For instance, 1-chloroethyl chloroformate is known to produce flammable gases on contact with water and its vapors may form explosive mixtures with air2.
Zukünftige Richtungen
The future directions of research involving these compounds could involve exploring their reactivity with other compounds, their potential uses in pharmaceuticals or materials science, and their environmental impact.
Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed. If you have any more questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
1-(1-chloroethyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOANFEVQVLUDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511730 | |
| Record name | 1-(1-Chloroethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloroethyl)-3-methoxybenzene | |
CAS RN |
58114-05-9 | |
| Record name | 1-(1-Chloroethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-chloroethyl)-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)






![N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3054025.png)


